

# Unveiling the Intricate Architecture of Sessilifoline A: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sessilifoline A

Cat. No.: B12317693

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## Abstract

**Sessilifoline A**, a complex alkaloid isolated from the stems of *Stemona sessilifolia*, presents a unique molecular framework characterized by a distinctive ether linkage. This technical guide provides a comprehensive overview of the chemical structure of **Sessilifoline A**, including detailed spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The document outlines the experimental protocols for its isolation and purification, offering valuable insights for researchers engaged in natural product chemistry and drug discovery.

## Chemical Structure and Properties

**Sessilifoline A** is a natural alkaloid with the molecular formula  $C_{22}H_{31}NO_5$ , corresponding to a molecular weight of 389.49 g/mol. Its structure was elucidated through extensive spectroscopic analysis, primarily using 2D-NMR techniques and high-resolution mass spectrometry. The CAS number for **Sessilifoline A** is 929637-35-4.

The IUPAC name for **Sessilifoline A** is (1S,3S,5R,6S,7R,10S,11R,12R,16S)-11-Ethyl-7-methyl-3-[(2S,4S)-4-methyl-5-oxotetrahydro-2-furanyl]-9,17-dioxo-2-azapentacyclo[10.5.0.0<sup>1,5</sup>.0<sup>2,16</sup>.0<sup>6,10</sup>]heptadecan-8-one. The canonical SMILES representation is CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C, and the InChI key is RRHMLMRBONYJOT-SVRYCYPKSA-N.

A key distinguishing feature of **Sessilifoline A**'s structure is the presence of an ether linkage, which contributes to its complex polycyclic system.

Table 1: Chemical Identifiers and Properties of **Sessilifoline A**

Property	Value
Molecular Formula	C <sub>22</sub> H <sub>31</sub> NO <sub>5</sub>
Molecular Weight	389.49 g/mol
CAS Number	929637-35-4
IUPAC Name	(1S,3S,5R,6S,7R,10S,11R,12R,16S)-11-Ethyl-7-methyl-3-[(2S,4S)-4-methyl-5-oxotetrahydro-2-furanyl]-9,17-dioxo-2-azapentacyclo[10.5.0.0 <sup>1,5</sup> .0 <sup>2,16</sup> .0 <sup>6,10</sup> ]heptadecan-8-one
Canonical SMILES	<chem>CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C</chem>
InChI Key	RRHMLMRBONYJOT-SVRYCYPKSA-N

## Spectroscopic Data

The structural elucidation of **Sessilifoline A** was heavily reliant on one- and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry.

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of **Sessilifoline A**.

Table 2: Mass Spectrometry Data for **Sessilifoline A**

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	390.2275	390.2271

Note: Specific details of the fragmentation pattern are pending analysis of the full-text publication.

## NMR Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Sessilifoline A**, recorded in  $\text{CDCl}_3$ , reveal a complex arrangement of protons and carbons, consistent with its polycyclic structure. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, including chemical shifts, coupling constants, and 2D correlation data (COSY, HSQC, HMBC), will be populated here upon successful retrieval from the primary literature.

## Experimental Protocols

### Isolation of Sessilifoline A

The following is a generalized protocol for the isolation of **Sessilifoline A** from *Stemona sessilifolia*, based on typical methods for alkaloid extraction from this genus.

*Figure 1: General workflow for the isolation of **Sessilifoline A**.*

- **Extraction:** The air-dried and powdered stems of *Stemona sessilifolia* are extracted with methanol (MeOH) at room temperature.
- **Concentration:** The methanolic extract is concentrated under reduced pressure to yield a crude residue.
- **Solvent Partitioning:** The residue is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc layer, containing the crude alkaloids, is collected.
- **Chromatographic Separation:** The crude alkaloid extract is subjected to a series of chromatographic separations.
  - **Silica Gel Column Chromatography:** The extract is first fractionated on a silica gel column using a gradient elution system (e.g., chloroform-methanol).
  - **Sephadex LH-20 Column Chromatography:** Fractions containing **Sessilifoline A** are further purified using a Sephadex LH-20 column with methanol as the eluent.

- Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC to yield pure **Sessilifoline A**.

## Biosynthesis and Total Synthesis

Information regarding the biosynthetic pathway and any reported total synthesis of **Sessilifoline A** will be included in this section as it becomes available from further literature review.

## Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathways associated with **Sessilifoline A**. This section will be updated as new research emerges.

## Conclusion

**Sessilifoline A** represents a structurally intriguing member of the Stemona alkaloids. Its complex polycyclic system, featuring a unique ether linkage, makes it a challenging and interesting target for both phytochemical investigation and synthetic chemistry. The detailed spectroscopic data and isolation protocols provided in this guide serve as a valuable resource for researchers in the field. Further studies are warranted to explore the full potential of **Sessilifoline A** in drug development and to elucidate its biological functions.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)